molecular formula C13H12N2O2 B2391902 2-(4-Methylphenoxy)nicotinaldehyde oxime CAS No. 478030-90-9

2-(4-Methylphenoxy)nicotinaldehyde oxime

Cat. No.: B2391902
CAS No.: 478030-90-9
M. Wt: 228.251
InChI Key: ZZWGPROUKMWALT-OQLLNIDSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)nicotinaldehyde oxime typically involves the condensation of 2-(4-Methylphenoxy)nicotinaldehyde with hydroxylamine. This reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production methods for oximes, including this compound, often involve the use of catalytic processes to enhance yield and efficiency. For instance, visible-light-driven iron-catalyzed decarboxylative C-N coupling reactions have been employed to produce oximes under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)nicotinaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include nitriles, amines, and substituted oxime derivatives .

Scientific Research Applications

2-(4-Methylphenoxy)nicotinaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)nicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methylphenoxy)nicotinaldehyde oxime include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(NE)-N-[[2-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13-11(9-15-16)3-2-8-14-13/h2-9,16H,1H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWGPROUKMWALT-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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